B-2-Octylglucoside

Catalog No.
S11152403
CAS No.
M.F
C14H28O6
M. Wt
292.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
B-2-Octylglucoside

Product Name

B-2-Octylglucoside

IUPAC Name

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)-3-octoxyoxane-2,4,5-triol

Molecular Formula

C14H28O6

Molecular Weight

292.37 g/mol

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-13-12(17)11(16)10(9-15)20-14(13)18/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

BVHPDIWLWHHJPD-RKQHYHRCSA-N

Canonical SMILES

CCCCCCCCOC1C(C(C(OC1O)CO)O)O

Isomeric SMILES

CCCCCCCCO[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O

B-2-Octylglucoside, also known as 2-O-octyl-beta-D-glucopyranose, is a nonionic surfactant and a glycoside derived from glucose and octanol. Its chemical formula is C14H28O6C_{14}H_{28}O_6, and it is characterized by its ability to solubilize integral membrane proteins, making it a valuable tool in biochemistry for studying protein structures and functions. B-2-Octylglucoside is particularly notable for its mild properties, which allow it to maintain protein activity while facilitating the extraction of membrane proteins from biological membranes .

B-2-Octylglucoside can be synthesized through the reaction of glucose with octanol under acidic conditions. This reaction typically involves the formation of a glycosidic bond between the hydroxyl group of glucose and the octyl group, resulting in the release of water and the formation of the glycoside. The general reaction can be represented as follows:

Glucose+OctanolAcidB 2 Octylglucoside+H2O\text{Glucose}+\text{Octanol}\xrightarrow{\text{Acid}}\text{B 2 Octylglucoside}+\text{H}_2\text{O}

In addition to its synthesis, B-2-Octylglucoside participates in various bio

B-2-Octylglucoside plays a significant role in biological systems, particularly in osmoregulation and maintaining cell turgor during volume expansion in rapidly growing cells. It has been shown to mediate rapid responses to osmotic changes, which is crucial for cellular function. Furthermore, this compound has been noted for its effectiveness in preventing microbial colonization on surfaces, such as contact lenses, by reducing hydrophobicity and inhibiting bacterial adhesion .

The primary method for synthesizing B-2-Octylglucoside involves:

  • Reactants: Glucose and octanol.
  • Catalyst: Acid (often sulfuric acid or hydrochloric acid).
  • Conditions: The reaction is typically carried out under controlled temperature and pH to optimize yield.

The synthesis process generally includes:

  • Mixing glucose with octanol in an acidic medium.
  • Heating the mixture to facilitate the glycosidic bond formation.
  • Purifying the product through methods such as chromatography to isolate B-2-Octylglucoside from byproducts .

B-2-Octylglucoside has several applications across various fields:

  • Biochemistry: It is widely used as a detergent for solubilizing membrane proteins without denaturing them, making it essential for protein purification protocols.
  • Pharmaceuticals: The compound has potential applications in drug formulation due to its surfactant properties.
  • Cosmetics: It is utilized as an emulsifier and stabilizer in cosmetic formulations.
  • Microbiology: B-2-Octylglucoside has been proposed as a conditioning agent to prevent microbial growth on contact lenses .

Studies have demonstrated that B-2-Octylglucoside interacts with various membrane proteins, affecting their solubility and functionality. For instance, it has been shown to enhance the selectivity of immunoprecipitation techniques for phosphotyrosine-modified proteins. Additionally, research indicates that B-2-Octylglucoside can influence protein crystallization processes, which is vital for structural biology studies .

Several compounds share structural similarities with B-2-Octylglucoside, including:

Compound NameStructure TypeUnique Features
Octyl glucosideNonionic surfactantWidely used for protein solubilization; less effective than B-2-Octylglucoside in some contexts.
Triton X-100Nonionic surfactantStronger denaturing properties; often used in cell lysis but may affect protein activity more than B-2-Octylglucoside.
Genapol X-100Nonionic surfactantSimilar applications but different chemical structure; may have varying effects on membrane integrity.

B-2-Octylglucoside stands out due to its balance of efficacy in solubilizing proteins while preserving their functional integrity, making it particularly useful in biochemical research compared to other surfactants .

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

292.18858861 g/mol

Monoisotopic Mass

292.18858861 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-08

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